molecular formula C27H26N2O3 B15040499 (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide

(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide

Cat. No.: B15040499
M. Wt: 426.5 g/mol
InChI Key: MWCAGJPFMWBMSO-IWIPYMOSSA-N
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Description

(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide is an organic compound with a complex structure that includes benzyl, cyano, ethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzylamine, ethoxybenzaldehyde, and 4-methylbenzyl bromide. The synthesis may proceed through the following steps:

    Formation of the Benzylamine Derivative: Benzylamine reacts with ethoxybenzaldehyde in the presence of a base to form an imine intermediate.

    Addition of the Cyano Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide, to form the cyano derivative.

    Formation of the Final Product: The cyano derivative reacts with 4-methylbenzyl bromide under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-benzyl-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enamide: Similar structure with a chlorobenzyl group instead of a methylbenzyl group.

Uniqueness

The uniqueness of (2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C27H26N2O3/c1-3-31-26-16-23(13-14-25(26)32-19-22-11-9-20(2)10-12-22)15-24(17-28)27(30)29-18-21-7-5-4-6-8-21/h4-16H,3,18-19H2,1-2H3,(H,29,30)/b24-15-

InChI Key

MWCAGJPFMWBMSO-IWIPYMOSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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